1-(2-Chlorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
1-(2-Chlorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the intermediate, which is then cyclized under acidic conditions to yield the desired pyrazolo[3,4-d]pyrimidine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chlorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and have similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit potent biological activities and are used in similar research applications.
Uniqueness
1-(2-Chlorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to the presence of the 2-chlorophenyl and mercapto groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups enable the compound to interact with specific molecular targets, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C11H7ClN4OS |
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Molecular Weight |
278.72 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H7ClN4OS/c12-7-3-1-2-4-8(7)16-9-6(5-13-16)10(17)15-11(18)14-9/h1-5H,(H2,14,15,17,18) |
InChI Key |
SKSGRLFPLYHGEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=N2)C(=O)NC(=S)N3)Cl |
Origin of Product |
United States |
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